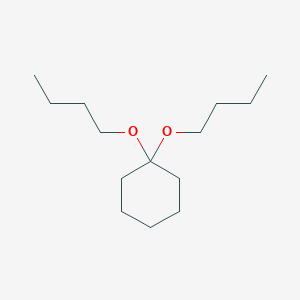

1,1-Dibutoxycyclohexane

Cat. No. B8786223

Key on ui cas rn:

6624-93-7

M. Wt: 228.37 g/mol

InChI Key: JIIZXZFZZLOMMR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04005131

Procedure details

The following materials were charged to the autoclave: a solution of 0.19 g. lithium iodide (1.41 mmoles), 2.34 g. triethylamine (23.0 mmoles), 6.96 g. triethylammonium sulfate (23.0 mmoles), 50 ml n-butanol (0.546 mole), and 61.7 g. of a mixture of 70.6 weight percent cyclohexanone di-n-butyl ketal (0.191 mole), 8.4 weight percent cyclohexanone, and 19.6 weight percent n-butanol (0.163 mole). The charged solids were 0.25 g. palladium (II) iodide (0.69 mmole) and 3.70 g. anhydrous copper (II) sulfate (23.0 mmoles). The reaction temperature was 100° C. The initial pressure at reaction temperature was 1500 psi. 100 psi oxygen was charged followed by 200 psi CO. An exotherm and pressure drop were noted. The oxygen/CO cycle was repeated seven more times. A total of 1870 psi pressure drop was observed during a reaction time of approximately 4.1 hours. The total pressure varied between 1500 and 2190 psi. According to gas-liquid chromatographic analysis, cyclohexanone and n-butanol were present while all of the ketal was consumed. Di-n-butyl oxalate (27.3 g.; 98 percent; 0.132 mole) was isolated by distillation and identified by spectroscopic analysis. Di-n-butyl carbonate was detected in the distillate.

Name

triethylammonium sulfate

Quantity

23 mmol

Type

reactant

Reaction Step Six

[Compound]

Name

oxygen CO

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

ketal

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

Name

palladium (II) iodide

Quantity

0.69 mmol

Type

catalyst

Reaction Step Twelve

Name

Yield

98%

Identifiers

|

REACTION_CXSMILES

|

C(N(CC)CC)C.S([O-])([O-])(=O)=O.C([NH+](CC)CC)C.C([NH+](CC)CC)C.C([O:31][C:32]1([O:38][CH2:39][CH2:40][CH2:41][CH3:42])[CH2:37]CCCC1)CCC.[C:43]1(=[O:49])CC[CH2:46][CH2:45][CH2:44]1.[O:50]=O>[Pd](I)I.S([O-])([O-])(=O)=O.[Cu+2].[I-].[Li+].C(O)CCC>[C:32]([O:38][CH2:39][CH2:40][CH2:41][CH3:42])(=[O:31])[C:37]([O:49][CH2:43][CH2:44][CH2:45][CH3:46])=[O:50] |f:1.2.3,8.9,10.11|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

23 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

Step Two

|

Name

|

|

|

Quantity

|

23 mmol

|

|

Type

|

catalyst

|

|

Smiles

|

S(=O)(=O)([O-])[O-].[Cu+2]

|

Step Three

|

Name

|

|

|

Quantity

|

1.41 mmol

|

|

Type

|

catalyst

|

|

Smiles

|

[I-].[Li+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(CCC)O

|

Step Five

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(CCC)O

|

Step Six

|

Name

|

triethylammonium sulfate

|

|

Quantity

|

23 mmol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)([O-])[O-].C(C)[NH+](CC)CC.C(C)[NH+](CC)CC

|

Step Seven

|

Name

|

|

|

Quantity

|

0.191 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)OC1(CCCCC1)OCCCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCC1)=O

|

|

Name

|

|

|

Quantity

|

0.163 mol

|

|

Type

|

solvent

|

|

Smiles

|

C(CCC)O

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=O

|

Step Nine

[Compound]

|

Name

|

oxygen CO

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCC1)=O

|

Step Eleven

[Compound]

|

Name

|

ketal

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

|

Name

|

palladium (II) iodide

|

|

Quantity

|

0.69 mmol

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd](I)I

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The following materials were charged to the autoclave

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was 100° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The initial pressure at reaction temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was observed during a reaction time of approximately 4.1 hours

|

|

Duration

|

4.1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was consumed

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(=O)OCCCC)(=O)OCCCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 0.132 mol | |

| AMOUNT: MASS | 27.3 g | |

| YIELD: PERCENTYIELD | 98% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04005131

Procedure details

The following materials were charged to the autoclave: a solution of 0.19 g. lithium iodide (1.41 mmoles), 2.34 g. triethylamine (23.0 mmoles), 6.96 g. triethylammonium sulfate (23.0 mmoles), 50 ml n-butanol (0.546 mole), and 61.7 g. of a mixture of 70.6 weight percent cyclohexanone di-n-butyl ketal (0.191 mole), 8.4 weight percent cyclohexanone, and 19.6 weight percent n-butanol (0.163 mole). The charged solids were 0.25 g. palladium (II) iodide (0.69 mmole) and 3.70 g. anhydrous copper (II) sulfate (23.0 mmoles). The reaction temperature was 100° C. The initial pressure at reaction temperature was 1500 psi. 100 psi oxygen was charged followed by 200 psi CO. An exotherm and pressure drop were noted. The oxygen/CO cycle was repeated seven more times. A total of 1870 psi pressure drop was observed during a reaction time of approximately 4.1 hours. The total pressure varied between 1500 and 2190 psi. According to gas-liquid chromatographic analysis, cyclohexanone and n-butanol were present while all of the ketal was consumed. Di-n-butyl oxalate (27.3 g.; 98 percent; 0.132 mole) was isolated by distillation and identified by spectroscopic analysis. Di-n-butyl carbonate was detected in the distillate.

Name

triethylammonium sulfate

Quantity

23 mmol

Type

reactant

Reaction Step Six

[Compound]

Name

oxygen CO

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

ketal

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

Name

palladium (II) iodide

Quantity

0.69 mmol

Type

catalyst

Reaction Step Twelve

Name

Yield

98%

Identifiers

|

REACTION_CXSMILES

|

C(N(CC)CC)C.S([O-])([O-])(=O)=O.C([NH+](CC)CC)C.C([NH+](CC)CC)C.C([O:31][C:32]1([O:38][CH2:39][CH2:40][CH2:41][CH3:42])[CH2:37]CCCC1)CCC.[C:43]1(=[O:49])CC[CH2:46][CH2:45][CH2:44]1.[O:50]=O>[Pd](I)I.S([O-])([O-])(=O)=O.[Cu+2].[I-].[Li+].C(O)CCC>[C:32]([O:38][CH2:39][CH2:40][CH2:41][CH3:42])(=[O:31])[C:37]([O:49][CH2:43][CH2:44][CH2:45][CH3:46])=[O:50] |f:1.2.3,8.9,10.11|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

23 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

Step Two

|

Name

|

|

|

Quantity

|

23 mmol

|

|

Type

|

catalyst

|

|

Smiles

|

S(=O)(=O)([O-])[O-].[Cu+2]

|

Step Three

|

Name

|

|

|

Quantity

|

1.41 mmol

|

|

Type

|

catalyst

|

|

Smiles

|

[I-].[Li+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(CCC)O

|

Step Five

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(CCC)O

|

Step Six

|

Name

|

triethylammonium sulfate

|

|

Quantity

|

23 mmol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)([O-])[O-].C(C)[NH+](CC)CC.C(C)[NH+](CC)CC

|

Step Seven

|

Name

|

|

|

Quantity

|

0.191 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)OC1(CCCCC1)OCCCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCC1)=O

|

|

Name

|

|

|

Quantity

|

0.163 mol

|

|

Type

|

solvent

|

|

Smiles

|

C(CCC)O

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=O

|

Step Nine

[Compound]

|

Name

|

oxygen CO

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCC1)=O

|

Step Eleven

[Compound]

|

Name

|

ketal

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

|

Name

|

palladium (II) iodide

|

|

Quantity

|

0.69 mmol

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd](I)I

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The following materials were charged to the autoclave

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was 100° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The initial pressure at reaction temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was observed during a reaction time of approximately 4.1 hours

|

|

Duration

|

4.1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was consumed

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(=O)OCCCC)(=O)OCCCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 0.132 mol | |

| AMOUNT: MASS | 27.3 g | |

| YIELD: PERCENTYIELD | 98% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |